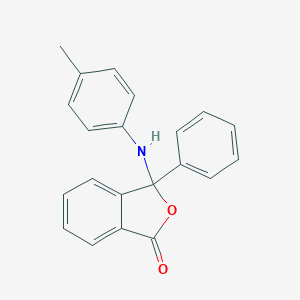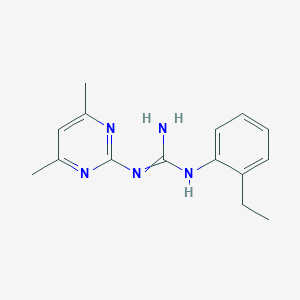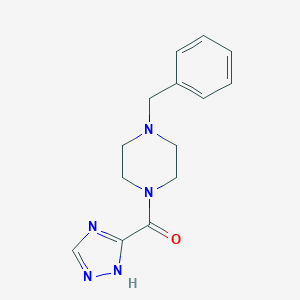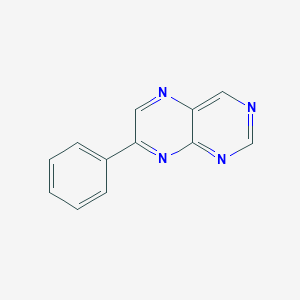![molecular formula C13H14ClN3O B221076 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Descripción general
Descripción
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a member of the benzamide class of histone deacetylase (HDAC) inhibitors and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell cycle regulation. 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.
Biochemical and Physiological Effects
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. Another advantage is its ability to sensitize cancer cells to radiation therapy and chemotherapy, which could potentially improve the efficacy of these treatments. However, one limitation of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potential toxicity, which could limit its use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that could potentially have fewer side effects. Another area of interest is the investigation of the synergistic effects of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other cancer therapies, such as immunotherapy. Finally, there is also interest in exploring the potential use of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in combination with other targeted therapies for the treatment of specific types of cancer.
Aplicaciones Científicas De Investigación
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
3-chloro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14ClN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
Clave InChI |
JOTSDSUCHKJFOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
Solubilidad |
39.6 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)



![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)

